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Compound of Interest

Compound Name: Glufosfamide

Cat. No.: B1671655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for

Glufosfamide, a novel alkylating agent. Glufosfamide, or β-D-glucosylisophosphoramide

mustard, is a glucose conjugate of isophosphoramide mustard, the active metabolite of

ifosfamide.[1][2] This design aims to leverage the increased glucose uptake in tumor cells,

potentially leading to selective targeting.[1][2] This document summarizes key quantitative data

from Phase I and II clinical trials, details experimental protocols, and visualizes relevant

biological pathways and workflows to offer a comprehensive resource for oncology researchers

and drug development professionals.

Mechanism of Action
Glufosfamide functions as a prodrug that, upon entering a cell, is metabolized to

isophosphoramide mustard, its active cytotoxic component.[2] This active metabolite is an

alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands.

[2][3] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle

arrest and apoptosis.[2][3] A key feature of Glufosfamide is its glucose moiety, which is

hypothesized to facilitate its uptake into cancer cells via glucose transporters, which are often

overexpressed in malignant tissues due to their high metabolic rate.[1][2]
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Caption: Proposed mechanism of action for Glufosfamide.
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Phase I Clinical Trial Data
Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting

toxicities (DLTs), and pharmacokinetic profile of Glufosfamide.

Table 1: Summary of Phase I Monotherapy Trials
Study

Patient
Population

Dosing
Regimen

MTD DLTs
Antitumor
Activity

EORTC-

ECSG[1][4]

21 patients

with

refractory

solid tumors

800 to 6,000

mg/m² as a 6-

hour IV

infusion every

3 weeks

6,000 mg/m²

Reversible

renal tubular

acidosis,

grade 4

neutropenia/l

eukopenia

1 complete

response

(pancreatic

adenocarcino

ma), minor

responses in

colon and

breast cancer

Shimizu et al.

[5]

Japanese

patients with

advanced

solid tumors

Escalating

doses as a 6-

hour IV

infusion every

3 weeks

6,000 mg/m²

Grade 3

hypophospha

temia,

hypokalemia,

and

metabolic

acidosis

1 partial

response

(gallbladder

cancer), 8

patients with

stable

disease

Table 2: Summary of Phase I Combination Trial
(Glufosfamide + Gemcitabine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1671655?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2000.18.20.3535
https://pubmed.ncbi.nlm.nih.gov/11032596/
https://pubmed.ncbi.nlm.nih.gov/19479254/
https://www.benchchem.com/product/b1671655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study
Patient
Population

Dosing
Regimen

MTD of
Glufosfami
de

DLTs
Antitumor
Activity

Chiorean et

al.[6][7]

19 patients

with

advanced

solid tumors

(including 8

pancreatic)

Glufosfamide

1,500-4,500

mg/m² IV

over 4 hours

on Day 1 +

Gemcitabine

1,000 mg/m²

IV on Days 1,

8, 15 of a 28-

day cycle

4,500 mg/m²

Grade 3

fatigue,

Grade 4

thrombocytop

enia

1

unconfirmed

partial

response, 10

of 19 patients

with stable

disease or

better at 8

weeks

Phase II Clinical Trial Data
Phase II studies were designed to evaluate the efficacy and further assess the safety of

Glufosfamide in specific cancer types.

Table 3: Summary of Phase II Trials in Pancreatic Cancer
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Study
Patient
Populatio
n

Dosing
Regimen

Objective
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Adverse
Events

Chiorean

et al.

(Combinati

on with

Gemcitabin

e)[8][9][10]

29

chemother

apy-naïve

pancreatic

adenocarci

noma

patients

Glufosfami

de 4,500

mg/m² IV

on Day 1 +

Gemcitabin

e 1,000

mg/m² IV

on Days 1,

8, 15 of a

28-day

cycle

21% (6 of

28 patients

with partial

response)

3.7 months 6.0 months

Grade 3/4

neutropeni

a (79%),

Grade 3/4

thrombocyt

openia

(34%),

renal

failure (4

patients)

Briasoulis

et al.

(Monothera

py)[11]

35

chemother

apy-naïve

patients

with

advanced

or

metastatic

pancreatic

adenocarci

noma

5 g/m² as a

1-hour IV

infusion

every 3

weeks

5.9% (2

confirmed

partial

responses)

1.4 months 5.3 months

Grade 3

hypokalemi

a (5

patients),

Grade 3

hypophosp

hatemia (4

patients),

Grade 4

creatinine

increase (1

patient)

Table 4: Summary of Phase II Trial in Soft Tissue
Sarcoma
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Study
Patient
Population

Dosing
Regimen

Objective
Response
Rate (ORR)

Disease
Control
Rate (SD or
better)

Key
Adverse
Events

ASCO

Abstract

2008[12]

22 patients

with relapsed

soft tissue

sarcoma

5,000 mg/m²

IV over 1

hour every 21

days

4.5% (1

partial

response)

36%

Renal failure

(5 patients;

Grade 3-5),

Grade 3/4

neutropenia

(2 patients)

Experimental Protocols
Phase I Monotherapy (EORTC-ECSG)[1][4]

Patient Eligibility: Patients with histologically confirmed refractory solid tumors, WHO

performance status of 0-2, and adequate organ function.

Treatment: Glufosfamide was administered as a two-step (fast/slow) intravenous infusion

over 6 hours every 3 weeks. Doses ranged from 800 to 6,000 mg/m².

Safety and Efficacy Assessment: Hematology, biochemistry, and urinalysis were performed

at baseline and weekly. Toxicity was graded according to the NCI CTC. Tumor response was

assessed every two cycles.

Pharmacokinetics: Blood and urine samples were collected at specified time points during

and after the first infusion to determine pharmacokinetic parameters.
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Caption: Workflow for the Phase I Monotherapy Trial.

Phase II Combination Therapy in Pancreatic Cancer
(Chiorean et al.)[9][10]

Patient Eligibility: Patients with chemotherapy-naïve, metastatic and/or locally advanced

pancreatic adenocarcinoma, Karnofsky Performance Status ≥70, and creatinine clearance

(CrCL) ≥60 mL/min.

Treatment: Glufosfamide 4,500 mg/m² was administered as a 4-hour intravenous infusion

on Day 1, and Gemcitabine 1,000 mg/m² was given as a 30-minute intravenous infusion on

Days 1, 8, and 15 of a 28-day cycle.

Safety and Efficacy Assessment: The primary endpoint was response rate, assessed

radiologically every two cycles (8 weeks). Safety was monitored continuously.
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Start of 28-Day Cycle

Day 1

Glufosfamide 4500 mg/m²
(4-hr IV)

Gemcitabine 1000 mg/m²
(30-min IV)

Day 8

Gemcitabine 1000 mg/m²
(30-min IV)

Day 15

Gemcitabine 1000 mg/m²
(30-min IV)

End of Cycle

Tumor Assessment
(Every 2 Cycles)

After 2 cycles

Click to download full resolution via product page

Caption: Dosing schedule for the Phase II combination trial.
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Discussion and Future Directions
Early-phase clinical trials of Glufosfamide have demonstrated a manageable safety profile and

evidence of antitumor activity, both as a monotherapy and in combination with gemcitabine.

The dose-limiting toxicities are primarily renal and hematological.[1][7] In pancreatic cancer, the

combination of Glufosfamide with gemcitabine showed a notable objective response rate,

although this was accompanied by significant hematologic and renal toxicity.[9] A subsequent

Phase III trial in second-line metastatic pancreatic cancer did not meet its primary endpoint of a

statistically significant improvement in overall survival compared to best supportive care.[13]

[14] Despite this, the trend toward improved survival and the responses seen in early trials

suggest that further investigation into optimal dosing schedules, patient selection, and

combination strategies may be warranted. The development of Glufosfamide for pancreatic

cancer is ongoing, with a Phase III trial comparing it to 5-FU.[15][16] The unique mechanism of

targeting glucose metabolism remains a compelling rationale for its continued development in

oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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